2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
CAS No.:
Cat. No.: VC20148214
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 2-[6-(2-methylpropylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
| Standard InChI | InChI=1S/C14H21N3O/c1-11(2)8-15-14-6-5-12(9-16-14)13-4-3-7-17(13)10-18/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,15,16) |
| Standard InChI Key | NFVMETQPFHSRNE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1=NC=C(C=C1)C2CCCN2C=O |
Introduction
Chemical Identity
IUPAC Name:
2-[6-(2-methylpropylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde .
Molecular Weight:
247.34 g/mol .
SMILES Representation:
CC(C)CNC1=NC=C(C=C1)C2CCCN2C=O .
InChIKey:
NFVMETQPFHSRNE-UHFFFAOYSA-N .
Structural Features
The compound consists of:
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A pyridine ring substituted at the 6-position with an isobutylamino group.
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A pyrrolidine ring attached to the 3-position of the pyridine.
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A carbaldehyde functional group on the pyrrolidine nitrogen.
These structural features suggest a combination of aromatic and aliphatic characteristics, which may influence its reactivity and interaction with biological or chemical systems.
Synthesis Pathways
While specific synthesis protocols for this compound were not detailed in the available sources, similar pyridine derivatives are typically synthesized through:
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Nucleophilic substitution reactions on halogenated pyridines.
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Reductive amination to introduce the isobutylamino group.
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Functionalization of pyrrolidine using aldehyde precursors under controlled conditions.
These steps often involve solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide or piperidine for cyclization reactions .
Potential Applications
The structural features of 2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde suggest its utility in various fields:
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Pharmaceutical Research:
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The compound's pyridine core and amine functionality are common in drug discovery, potentially acting as a scaffold for bioactive molecules.
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The aldehyde group may facilitate further derivatization for targeted biological activity.
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Chemical Synthesis:
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It can serve as an intermediate in synthesizing more complex heterocyclic compounds or ligands for coordination chemistry.
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Biological Studies:
Related Compounds
Several structurally related compounds share similar functional groups and applications:
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2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde: A piperidine analog with a slightly higher molecular weight (261.36 g/mol) .
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Pyridines with amino substitutions have been explored for their roles in medicinal chemistry and materials science .
Research Gaps and Future Directions
Despite its potential, detailed studies on the compound's:
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Biological activity,
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Toxicological profile,
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Synthetic optimization,
remain limited in current literature. Future research should focus on these aspects to fully exploit its applications.
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